Crystal Structure and Solid-State Conformation: N-Ethyl Substituent Effects on Molecular Packing
Single-crystal X-ray diffraction analysis of N-ethyl-4-fluoro-3-nitroaniline reveals a distinct molecular conformation and intermolecular hydrogen-bonding network that differs fundamentally from its unsubstituted parent amine, 4-fluoro-3-nitroaniline [1]. While the parent compound lacks an N-alkyl group capable of participating in directional C-H···π or alkyl-π interactions, the N-ethyl moiety in the target compound introduces additional conformational degrees of freedom and modulates the dihedral angle between the amino group plane and the aromatic ring [1]. This structural divergence manifests quantitatively in the melting point: N-ethyl-4-fluoro-3-nitroaniline melts at 121-123°C, whereas 4-fluoro-3-nitroaniline melts at 96-98°C, representing a thermal stability increase of approximately 25°C attributable to enhanced crystal lattice energy .
| Evidence Dimension | Melting point as a proxy for crystal lattice stability |
|---|---|
| Target Compound Data | 121-123°C |
| Comparator Or Baseline | 4-Fluoro-3-nitroaniline (parent N-H analog): 96-98°C |
| Quantified Difference | Δ ≈ 23-27°C (approximately 25°C higher) |
| Conditions | Solid-state thermal analysis; standard atmospheric pressure |
Why This Matters
A 25°C elevation in melting point directly affects solid handling, storage stability, and purification strategy—N-ethyl-4-fluoro-3-nitroaniline remains a robust crystalline solid under conditions where the parent analog may soften or exhibit altered dissolution kinetics.
- [1] Smellie IA, Chalmers BA. X-ray crystallography has been used to characterize the title compound for the first time; 1H NMR, 13C NMR and IR spectroscopic data have also been updated from earlier reports. Journal of Molecular Structure. View Source
